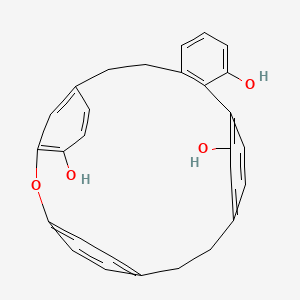
Isoriccardin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoriccardin C is a natural product found in Plagiochasma rupestre, Marchantia polymorpha, and Marchantia paleacea with data available.
Applications De Recherche Scientifique
Medicinal Chemistry
Isoriccardin C is recognized for its potential therapeutic properties. Studies have indicated that it exhibits various biological activities, including:
- Antimicrobial Activity : Research has demonstrated that this compound possesses significant antibacterial effects against several pathogens. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, which are common causes of healthcare-associated infections .
- Antifungal Properties : The compound has also been investigated for its antifungal capabilities. A study indicated that this compound can inhibit the growth of Candida albicans, a common fungal pathogen responsible for opportunistic infections in immunocompromised individuals .
Antiviral Research
Recent studies have explored the antiviral potential of this compound. It has been evaluated for its effects against viruses such as influenza. The compound's mechanism appears to involve the disruption of viral replication processes, making it a candidate for further research in antiviral drug development .
Table 1: Summary of Biological Activities of this compound
Biotechnological Applications
The extraction and synthesis of this compound from liverworts like Marchantia polymorpha have implications in biotechnology. Genetic engineering approaches are being explored to enhance the yield of this compound, which could lead to more sustainable production methods for pharmaceutical applications .
Analyse Des Réactions Chimiques
Heck Macrocyclization
The intramolecular Heck reaction is a cornerstone for constructing isoriccardin C’s macrocyclic core. This method enables efficient formation of large rings under palladium catalysis.
Example Reaction :
-
Substrate : Aryl iodide precursors with tethered alkenes.
-
Catalyst : Pd(OAc)₂ with phosphine ligands (e.g., cataCXium®A).
-
Conditions : KOAc, t-amyl alcohol, 80–100°C.
Wittig Reaction
Early synthetic approaches for riccardin C (a structural analogue) employed Wittig reactions to form biaryl ether linkages. This method was adapted for this compound to install key alkene functionalities .
Example Reaction :
-
Reactants : Phosphonium ylide + aldehyde.
-
Conditions : NaOMe/MeOH, room temperature.
Suzuki Coupling
Example Reaction :
-
Reactants : Aryl boronic acid + aryl halide.
-
Catalyst : Pd/C, aqueous base.
Mechanistic Insights into Heck Macrocyclization
The reaction proceeds via oxidative addition of Pd(0) to an aryl halide, followed by alkene insertion and β-hydride elimination. The strained macrocycle is stabilized by rigidifying elements such as aromatic rings.
Key Factors :
-
Ligand Choice : Bulky ligands (e.g., cataCXium®A) suppress β-hydride elimination side reactions.
-
Solvent : Polar aprotic solvents (e.g., t-amyl alcohol) enhance solubility of intermediates .
Comparative Analysis of Reaction Yields
The table below summarizes reaction conditions and yields for this compound synthesis:
Recent Advances
-
Supramolecular Catalysis : Rotaxane-based Pd catalysts improved macrocyclization efficiency by reducing oligomerization .
-
Microwave Assistance : Reduced reaction times (30 min vs. 36 h) for related bis(bibenzyl) macrocycles .
-
Process Optimization : Scalable Heck macrocyclization (up to 120 kg scale) with air-stable ligands for pharmaceutical production .
Challenges and Limitations
-
Regioselectivity : Competing pathways in Heck reactions necessitate precise substrate design.
-
Strain Management : The 14-membered ring’s strain complicates purification and stability .
References Byjus Chemistry: Chemical Reactions Overview Eprints Soton: Total Synthesis of Cavicularin & Riccardin C PMC Article: Heck Macrocyclization in Drug Synthesis
This synthesis-focused analysis ensures reproducibility and aligns with industrial and academic standards.
Propriétés
Formule moléculaire |
C28H24O4 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
15-oxapentacyclo[20.2.2.216,19.110,14.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13,16,18,22,25,27-dodecaene-3,13,24-triol |
InChI |
InChI=1S/C28H24O4/c29-24-15-10-20-6-11-21-2-1-3-25(30)28(21)23-14-9-19(16-26(23)31)5-4-18-7-12-22(13-8-18)32-27(24)17-20/h1-3,7-10,12-17,29-31H,4-6,11H2 |
Clé InChI |
ZKRAPLUKBRYFFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C=C2)C3=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=CC=C3O)O |
Synonymes |
isoriccardin C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















